molecular formula C15H17ClN2O5S3 B11409131 1-{4-[(4-Chlorophenyl)sulfonyl]-2-(methylsulfonyl)-1,3-thiazol-5-yl}piperidin-4-ol

1-{4-[(4-Chlorophenyl)sulfonyl]-2-(methylsulfonyl)-1,3-thiazol-5-yl}piperidin-4-ol

Cat. No.: B11409131
M. Wt: 437.0 g/mol
InChI Key: MOZUHHDNHDXTAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[(4-Chlorophenyl)sulfonyl]-2-(methylsulfonyl)-1,3-thiazol-5-yl}piperidin-4-ol is a complex organic compound that features a thiazole ring, a piperidine ring, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(4-Chlorophenyl)sulfonyl]-2-(methylsulfonyl)-1,3-thiazol-5-yl}piperidin-4-ol typically involves multiple steps. One common route includes the reaction of 4-chlorophenyl sulfone with methyl sulfone under controlled conditions to form the thiazole ring. This intermediate is then reacted with piperidine and hydroxyl groups to form the final compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-{4-[(4-Chlorophenyl)sulfonyl]-2-(methylsulfonyl)-1,3-thiazol-5-yl}piperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols .

Scientific Research Applications

1-{4-[(4-Chlorophenyl)sulfonyl]-2-(methylsulfonyl)-1,3-thiazol-5-yl}piperidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[(4-Chlorophenyl)sulfonyl]-2-(methylsulfonyl)-1,3-thiazol-5-yl}piperidin-4-ol involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The thiazole ring can also participate in various biochemical pathways, affecting cellular processes .

Comparison with Similar Compounds

  • 4-({4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol
  • 4-Chlorophenyl methyl sulfone

Comparison: Compared to similar compounds, 1-{4-[(4-Chlorophenyl)sulfonyl]-2-(methylsulfonyl)-1,3-thiazol-5-yl}piperidin-4-ol is unique due to its combination of a thiazole ring and piperidine ring, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H17ClN2O5S3

Molecular Weight

437.0 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)sulfonyl-2-methylsulfonyl-1,3-thiazol-5-yl]piperidin-4-ol

InChI

InChI=1S/C15H17ClN2O5S3/c1-25(20,21)15-17-13(14(24-15)18-8-6-11(19)7-9-18)26(22,23)12-4-2-10(16)3-5-12/h2-5,11,19H,6-9H2,1H3

InChI Key

MOZUHHDNHDXTAF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC(=C(S1)N2CCC(CC2)O)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.